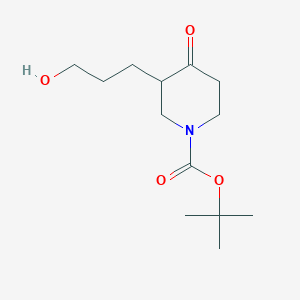

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate

CAS No.: 1629784-69-5

Cat. No.: VC6384486

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1629784-69-5 |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 |

| IUPAC Name | tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3 |

| Standard InChI Key | WAYHQQZPLLWUIV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO |

Introduction

Structural and Chemical Properties

Molecular Architecture

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The molecular formula (molecular weight: 257.33 g/mol) includes three critical functional groups:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the piperidine nitrogen.

-

A 4-oxo (keto) group at the ring’s 4-position, which introduces planarity and influences electronic distribution.

-

A 3-hydroxypropyl chain at the 3-position, contributing hydrophilicity and potential hydrogen-bonding capabilities.

The stereochemistry and conformational flexibility of the piperidine ring are pivotal for its interactions in biological systems. Computational models suggest that the keto group at C4 stabilizes the ring in a half-chair conformation, while the hydroxypropyl side chain adopts an extended conformation to minimize steric hindrance.

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 1629784-69-5 |

| IUPAC Name | tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO |

| InChI Key | WAYHQQZPLLWUIV-UHFFFAOYSA-N |

| Solubility | Not publicly available |

| PubChem CID | 114451447 |

The absence of solubility data underscores the need for experimental characterization, particularly for applications requiring aqueous compatibility.

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate involves multi-step organic reactions, typically employing protective group strategies. A plausible pathway includes:

-

Piperidine Ring Formation: Cyclization of a δ-amino ketone precursor via intramolecular aldol condensation.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to protect the secondary amine.

-

Side Chain Introduction: Grignard or nucleophilic addition to introduce the 3-hydroxypropyl group at C3, followed by oxidation to establish the 4-oxo group .

A patent (WO2014200786A1) detailing the synthesis of a structurally analogous tert-butyl piperidine carboxylate derivative highlights the use of palladium-catalyzed cross-coupling and selective oxidation steps, which may inform methodologies for this compound .

Challenges in Optimization

Key challenges include:

-

Regioselectivity: Ensuring precise functionalization at the 3- and 4-positions without side reactions.

-

Yield Optimization: Multi-step syntheses often suffer from cumulative yield losses, necessitating catalytic improvements.

-

Purification: Separation of diastereomers or regioisomers may require advanced chromatographic techniques.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The Boc-protected amine and keto group make this compound a strategic intermediate for:

-

Peptidomimetics: Incorporation into pseudo-peptide backbones to enhance metabolic stability.

-

Kinase Inhibitors: The 4-oxo group can coordinate with ATP-binding sites in kinase domains.

-

Neuroactive Agents: Piperidine derivatives are explored for modulating serotonin and dopamine receptors, though direct evidence for this compound is lacking.

Patent Landscape

While no patents directly claim tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate, WO2014200786A1 demonstrates the utility of similar tert-butyl piperidine carboxylates in preparing β-lactamase inhibitors, suggesting potential antibacterial applications . The patent employs Suzuki-Miyaura couplings and reductive amination, techniques adaptable to this compound’s derivatization .

Future Directions and Challenges

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume